acetate CAS No. 64635-46-7](/img/structure/B2931901.png)

Ethyl [(3-chloro-4-methoxyphenyl)amino](oxo)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Chemistry and Synthesis Applications

Ethyl (3-chloro-4-methoxyphenyl)aminoacetate is involved in various chemical syntheses and transformations, highlighting its versatility in organic chemistry. For instance, the compound has been used in reactions catalyzed by modularly designed organocatalysts to produce γ-oxo-α-amino acid derivatives, demonstrating its role in facilitating complex organic reactions with high yields and excellent stereoselectivities (Perera et al., 2013). Furthermore, its utility in the reductive monoalkylation of nitro aryls showcases its potential in creating secondary benzyl amino aryls through a one-pot process, offering a streamlined approach to synthesizing complex organic molecules (Sydnes et al., 2008).

Material Science and Drug Synthesis

In material science and drug synthesis, Ethyl (3-chloro-4-methoxyphenyl)aminoacetate demonstrates its utility in the development of novel compounds with potential biological activities. It has been involved in the synthesis of a novel series of α-ketoamide derivatives, showing its importance in creating new molecules with potentially valuable pharmacological properties (El‐Faham et al., 2013). Moreover, its application in synthesizing new quinazolines with antimicrobial properties further illustrates its significant role in medicinal chemistry, contributing to the discovery of new therapeutics (Desai et al., 2007).

Advanced Chemical Reactions

The compound's involvement in advanced chemical reactions such as the synthesis of β-1,2,3-Triazolyl-α-amino esters using microwave-assisted synthesis points to its application in modern synthetic methodologies. This approach not only highlights the compound's relevance in synthesizing structurally complex esters but also underscores the ongoing advancements in chemical synthesis techniques (Khan et al., 2015).

Mechanism of Action

Target of Action

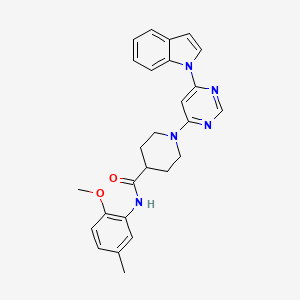

It is known that many bioactive aromatic compounds containing the indole nucleus show clinical and biological applications . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

Similar compounds have been found to participate in suzuki–miyaura (sm) cross-coupling reactions . This process involves the formation of carbon-carbon bonds through a palladium-catalyzed reaction . The compound may interact with its targets through similar mechanisms, leading to changes at the molecular level.

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, have been found to possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound may affect similar pathways, leading to downstream effects on cellular processes.

Result of Action

Similar compounds have shown significant biological activities, including antiviral, anti-inflammatory, and anticancer effects . The compound may exert similar effects at the molecular and cellular levels.

properties

IUPAC Name |

ethyl 2-(3-chloro-4-methoxyanilino)-2-oxoacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO4/c1-3-17-11(15)10(14)13-7-4-5-9(16-2)8(12)6-7/h4-6H,3H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFYDGMSHZQBOIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=CC(=C(C=C1)OC)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl [(3-chloro-4-methoxyphenyl)amino](oxo)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(4-acetylphenyl)piperazin-1-yl]-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2931820.png)

![1,3-dimethyl-N-[(oxolan-2-yl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B2931823.png)

![N-(2,3-dichlorophenyl)-2-fluoro-5-[(2-methoxyphenyl)methylsulfamoyl]benzamide](/img/structure/B2931830.png)

![Methyl 2-[2-[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2931831.png)

![Methyl 3-(4,7,8-trimethyl-1,3-dioxo-6-prop-2-enylpurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2931834.png)

![1-[(3-methoxyphenyl)methyl]-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2931836.png)